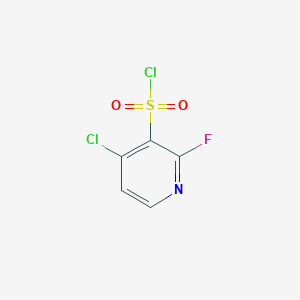![molecular formula C9H22Cl2N2 B2763248 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 2225136-04-7](/img/structure/B2763248.png)
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19038 g/mol . It is a derivative of cyclohexanamine, featuring a dimethylamino group attached to the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its effects on neurotransmitter systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of certain types of polymers and resins.
作用机制
The mechanism of action of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.
相似化合物的比较
Cyclohexanamine: Lacks the dimethylamino group, making it less versatile in chemical reactions.
N,N-Dimethylcyclohexylamine: Similar structure but different reactivity due to the position of the dimethylamino group.
4-Aminocyclohexan-1-amine: Similar backbone but lacks the dimethylamino group, affecting its chemical properties.
Uniqueness: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride is unique due to the presence of both the cyclohexane ring and the dimethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2763165.png)
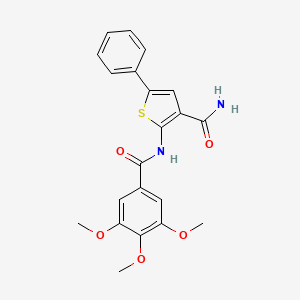
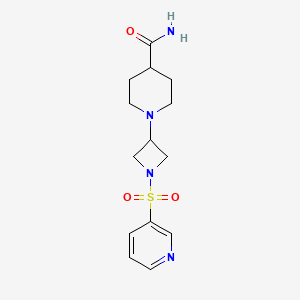
![N-[(2-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2763170.png)
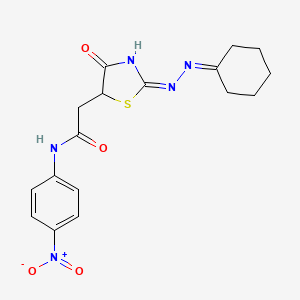
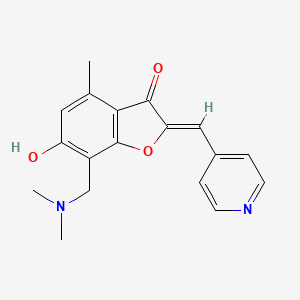
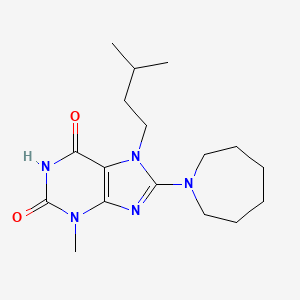
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2763177.png)
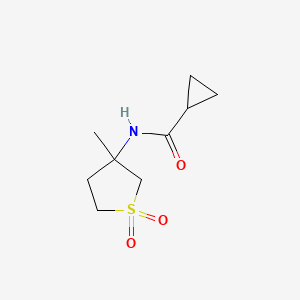
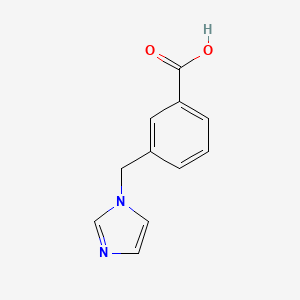
![3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2763182.png)
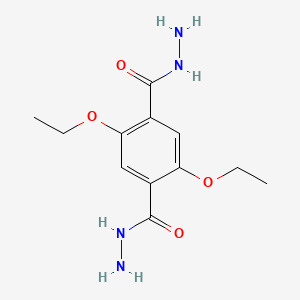
![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)
